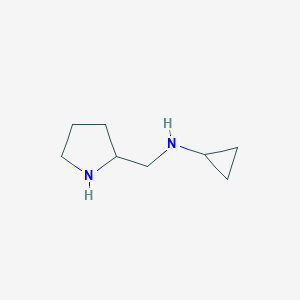

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine: is an organic compound with the molecular formula C8H16N2 It is a derivative of pyrrolidine and cyclopropanamine, featuring a cyclopropane ring attached to a pyrrolidine moiety via a methylene bridge

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine typically involves the following steps:

Reaction of 2-pyrrolidinemethyl bromide with cyclopropylamine: This step forms the intermediate N-(2-pyrrolidinemethyl)cyclopropylamine.

Hydrogenation of the intermediate: The intermediate is then subjected to hydrogenation under appropriate conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Simpler amines such as N-(Pyrrolidin-2-ylmethyl)amine.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Chemistry

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to create diverse derivatives that can be tailored for specific applications .

Biological Studies

The compound has been studied for its interactions with biological macromolecules. Notably, it has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Research indicates that modifications to the compound can enhance its selectivity and potency as an nNOS inhibitor, potentially leading to therapeutic applications in treating conditions like Parkinson’s disease and Alzheimer’s disease .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for developing novel drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic properties and efficacy against neurological disorders .

Case Study 1: nNOS Inhibitors Development

A series of nNOS inhibitors based on a pyrrolidine scaffold were synthesized, demonstrating that the introduction of a cyclopropyl group adjacent to an amine can significantly alter inhibitory activity. Some compounds exhibited double-digit nanomolar inhibition with high selectivity for nNOS over other isoforms . This highlights the potential of this compound derivatives in developing targeted therapies.

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies have shown that specific modifications to this compound can enhance binding affinity to target enzymes. For instance, crystal structures revealed how variations in the cyclopropyl ring affect inhibitor potency and selectivity . Such insights are crucial for optimizing drug candidates aimed at treating neurological disorders.

作用机制

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Pyrrolidine: A simple cyclic amine with a five-membered ring.

Cyclopropanamine: A three-membered ring amine.

N-(Cyclopropylmethyl)pyrrolidine: A compound with a similar structure but different connectivity.

Uniqueness: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is unique due to its combination of a cyclopropane ring and a pyrrolidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it valuable in the synthesis of novel compounds with potential therapeutic applications .

生物活性

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring linked to a pyrrolidine moiety. Its molecular formula is C8H14N2, with a molecular weight of approximately 142.21 g/mol. The compound's structure allows for potential interactions with various biological targets, particularly in the central nervous system.

The compound has been identified as a ligand for histamine H₃ receptors, which play a crucial role in modulating neurotransmitter release and synaptic activity. This interaction suggests potential applications in treating neurological disorders, including anxiety and depression.

Pharmacological Studies

- In Vitro Studies : Research indicates that this compound exhibits significant binding affinity to histamine H₃ receptors, influencing neurotransmitter dynamics. The compound's ability to modulate synaptic transmission positions it as a candidate for further investigation in neuropharmacology.

- In Vivo Studies : Animal models have demonstrated that administration of the compound can result in alterations in behavior consistent with anxiolytic effects. For instance, doses of 10 mg/kg have shown efficacy in reducing anxiety-like behaviors in rodent models, indicating its potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds highlight the importance of specific structural features in determining biological activity. For instance, modifications to the pyrrolidine ring or the cyclopropane moiety can significantly affect receptor binding and pharmacokinetic properties.

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane + Pyrrolidine | Histamine H₃ receptor ligand |

| N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine | Methyl substitution on nitrogen | Enhanced binding affinity |

| Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine | Histamine H₃ receptor ligand | Modulates synaptic activity |

Case Studies

- Study on Pain Modulation : In a study evaluating pain responses, this compound was administered to rats subjected to inflammatory pain models. Results indicated a significant reduction in pain sensitivity, suggesting its potential as an analgesic agent .

- Anxiety Models : Another study investigated the anxiolytic effects of the compound using the elevated plus maze test. The findings revealed that doses of this compound significantly increased time spent in open arms, indicative of reduced anxiety levels .

属性

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)cyclopropanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTRSGQKTOVAAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CNC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592615 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226215-03-7 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。